

# exploring the chemical structure of the cephem nucleus in 7-ACA

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## Compound of Interest

Compound Name: 7-Aminocephalosporanic acid

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An In-Depth Technical Guide to the Chemical Structure of the 7-ACA Cephem Nucleus

## Introduction

**7-aminocephalosporanic acid** (7-ACA) serves as the foundational nucleus for the vast majority of semi-synthetic cephalosporin antibiotics.[1][2] Its unique bicyclic structure, known as the cephem nucleus, is the key to the antibacterial activity of this class of drugs. Modifications to the functional groups attached to this core allow for the development of cephalosporins with varied antibacterial spectra, pharmacokinetic properties, and stability against  $\beta$ -lactamases.[2][3]

This technical guide provides a detailed exploration of the chemical structure of the 7-ACA cephem nucleus, intended for researchers, scientists, and professionals in the field of drug development. It covers the core structure, key functional groups, physicochemical data, and relevant experimental protocols for its synthesis and analysis.

## The Core Chemical Structure: The Cephem Nucleus

The defining feature of 7-ACA is its bicyclic cephem nucleus, which consists of a four-membered  $\beta$ -lactam ring fused to a six-membered dihydrothiazine ring.[2] The systematic IUPAC name for 7-ACA is (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[4][5] This nomenclature precisely defines the stereochemistry and substituent positions critical to its function. The specific (6R,7R) stereoconfiguration is essential for its biological activity.[5]

Caption: Chemical structure of the 7-ACA cephem nucleus with atom numbering.

## Key Functional Groups and Their Significance

The biological activity and pharmacokinetic profile of cephalosporins are determined by the functional groups attached to the cephem nucleus.

- **$\beta$ -Lactam Ring:** This strained four-membered ring is the pharmacophore of all  $\beta$ -lactam antibiotics. Its susceptibility to nucleophilic attack allows it to acylate and inactivate bacterial penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis.<sup>[2]</sup>
- **C7-Amino Group:** This is the primary site for chemical modification. Acylation of the amino group with various side chains produces the wide array of semi-synthetic cephalosporins, each with a distinct spectrum of antibacterial activity.<sup>[2][6]</sup>
- **C3-Acetoxymethyl Group:** Modifications at this position influence the drug's metabolic stability and pharmacokinetic properties.<sup>[2]</sup> The acetoxy group can be displaced by other nucleophiles to create derivatives with altered characteristics.
- **C2-Carboxylic Acid Group:** This acidic group is crucial for binding to the active site of PBPs and contributes to the overall solubility and transport of the molecule.

## Physicochemical and Spectroscopic Data

The precise characterization of 7-ACA is essential for quality control in pharmaceutical manufacturing. The following tables summarize its key properties.

Table 1: General Physicochemical Properties of 7-ACA

Property	Value	Reference(s)
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> O <sub>5</sub> S	[1][4]
Molar Mass	272.28 g/mol	[4]
Appearance	Off-white to beige crystalline powder	[2][7]
Melting Point	>300 °C	[2]
pKa	2.59	[1]
Isoelectric Point (pI)	3.5	[3][4]

| Percent Composition | C 44.11%, H 4.44%, N 10.29%, O 29.38%, S 11.78% |[4] |

Table 2: Spectroscopic Data Summary for 7-ACA

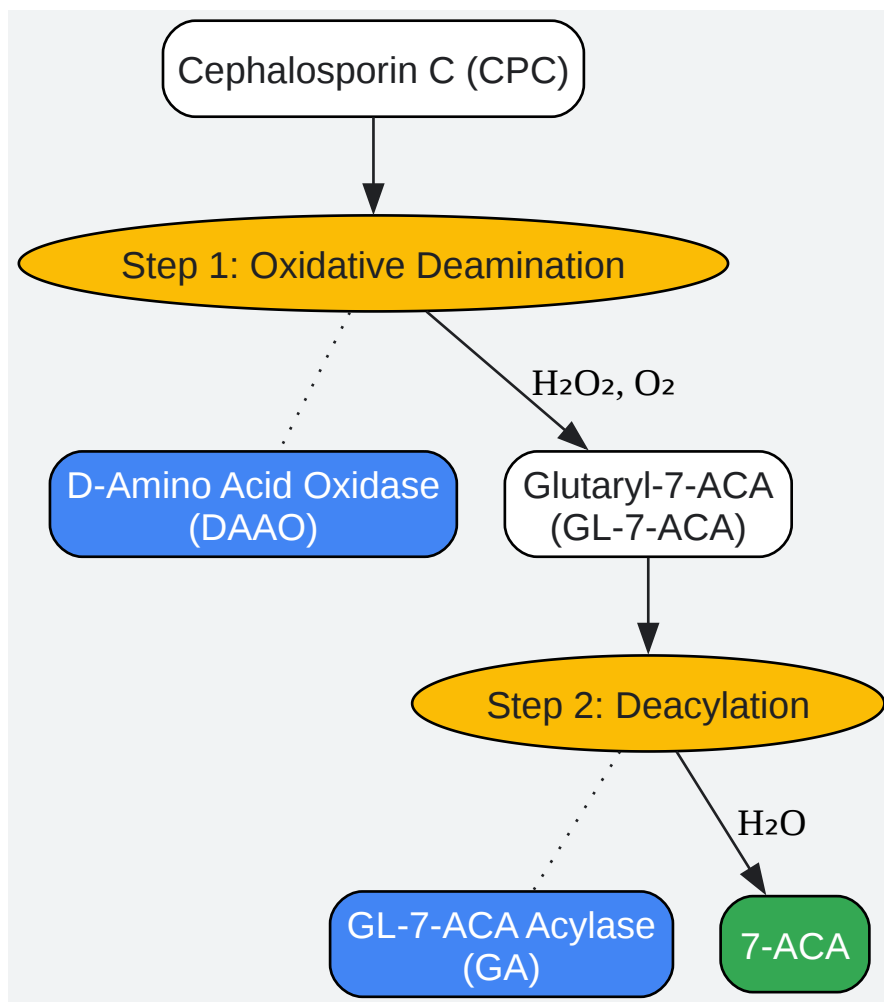
Technique	Description of Key Signals	Reference(s)
$^1\text{H}$ NMR	Characteristic peaks corresponding to the protons on the $\beta$ -lactam and dihydrothiazine rings, as well as the acetoxymethyl group, are observable. Spectra are typically measured in $\text{D}_2\text{O}$ .	[8][9]
$^{13}\text{C}$ NMR	Signals corresponding to the carbonyl carbons of the $\beta$ -lactam and carboxylic acid, as well as the carbons of the bicyclic core, can be identified.	[5]
IR Spectroscopy	Shows characteristic absorption bands for the $\beta$ -lactam carbonyl ( $\sim 1750\text{ cm}^{-1}$ ), carboxylic acid carbonyl ( $\sim 1720\text{ cm}^{-1}$ ), and N-H bonds of the amino group.	[10]
Mass Spectrometry	The protonated molecule $[\text{M}+\text{H}]^+$ is observed at $m/z$ 273.05.	[5]

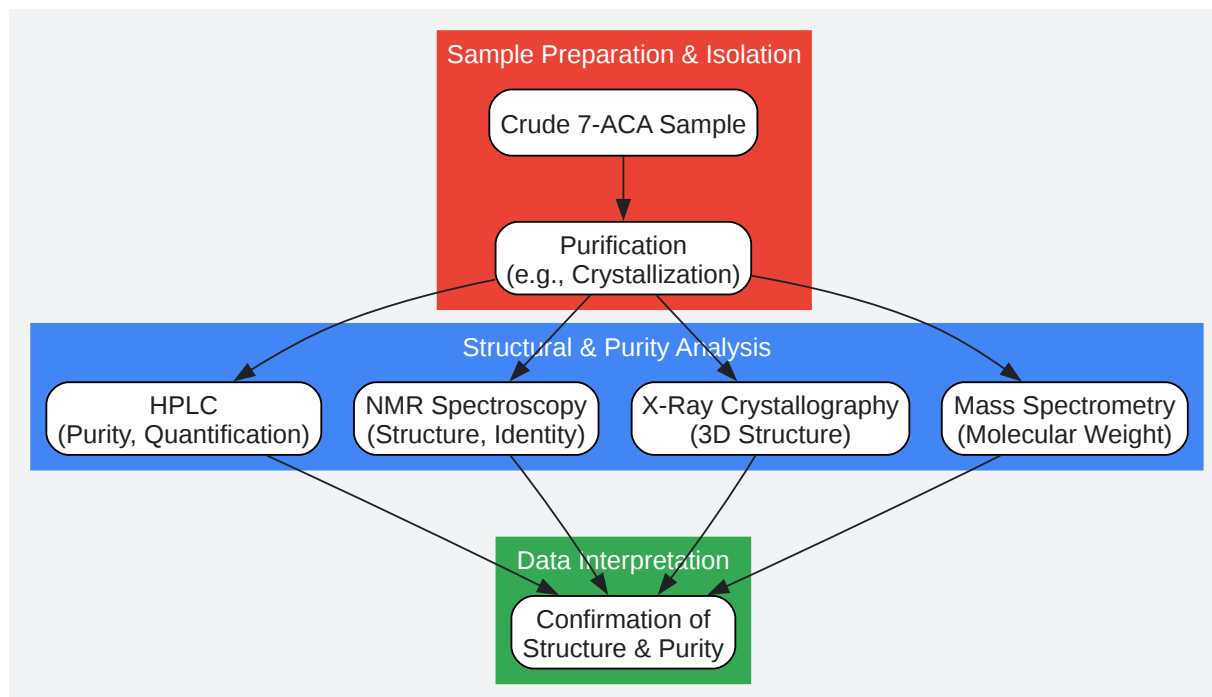
| Near-Infrared (NIR) | Used in multivariate analysis for the quality control of production lots, assessing chemical purity and stability. [[11] |

## Experimental Protocols for Synthesis and Analysis

### Synthesis of 7-ACA from Cephalosporin C

The industrial production of 7-ACA is primarily achieved through the enzymatic hydrolysis of Cephalosporin C (CPC), a fermentation product.[3] This chemoenzymatic process is favored over purely chemical methods due to its milder conditions and reduced environmental impact. [3][12]





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